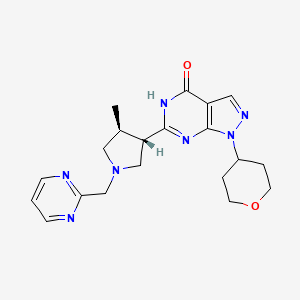
PF-04447943
Descripción general
Descripción
PF-04447943 es un inhibidor potente y selectivo de la fosfodiesterasa 9A, una enzima que hidroliza específicamente el monofosfato cíclico de guanosina. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos cognitivos como la enfermedad de Alzheimer y la anemia de células falciformes .
Aplicaciones Científicas De Investigación
PF-04447943 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de la fosfodiesterasa 9A en diversas vías bioquímicas.
Biología: Se ha investigado por sus efectos en la señalización celular y la expresión génica.
Medicina: Se ha explorado como un agente terapéutico potencial para trastornos cognitivos, anemia de células falciformes y enfermedad inflamatoria intestinal.
Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas .
Mecanismo De Acción
PF-04447943 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 9A, lo que lleva a un aumento de los niveles de monofosfato cíclico de guanosina. Esta elevación en los niveles de monofosfato cíclico de guanosina modula diversas vías de señalización, incluidas las vías del factor nuclear kappa B, el transductor de señales y activador de la transcripción 3 y el factor 2 relacionado con el factor eritroide 2 nuclear. Estas vías están involucradas en la regulación de la inflamación, el estrés oxidativo y la proliferación celular .
Análisis Bioquímico
Biochemical Properties
PF-04447943 has a high affinity for cGMP, a cyclic nucleotide that acts as a second messenger in various biological processes . It selectively inhibits PDE9A, an enzyme that degrades cGMP, thereby increasing the levels of cGMP . This interaction with PDE9A is crucial for the biochemical activity of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound was found to suppress inflammation and oxidative stress . It also regulated T-cell polarization, reversing the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by DSS treatment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PDE9A and inhibiting its activity . This leads to an increase in cGMP levels, which can then exert various effects at the molecular level. For example, in the DSS-induced colitis model, this compound was found to suppress NF-κB, STAT3, and inflammasome activation, and activate the Nrf2 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In the DSS-induced colitis model, this compound was found to attenuate the oxidative stress and inflammation in a dose-dependent manner
Dosage Effects in Animal Models
The effects of this compound have been studied at different dosages in animal models. In the DSS-induced colitis model, this compound was found to attenuate the effects of DSS in a dose-dependent manner
Metabolic Pathways
As a PDE9A inhibitor, it is likely to be involved in the cGMP signaling pathway
Análisis De Reacciones Químicas
PF-04447943 experimenta varias reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
PF-04447943 es único en su alta selectividad y potencia como inhibidor de la fosfodiesterasa 9A. Compuestos similares incluyen:
BI-409306: Otro inhibidor de la fosfodiesterasa 9A con un potencial terapéutico similar.
3r: Un potente inhibidor de la fosfodiesterasa 9A con una IC50 de 0.6 nanomolar, que muestra promesa como agente hipoglucémico
This compound destaca por su extensa investigación y ensayos clínicos, particularmente en trastornos cognitivos y anemia de células falciformes .
Métodos De Preparación
La síntesis de PF-04447943 implica un proceso de varios pasos que incluye la formación de un núcleo de pirazolo[3,4-d]pirimidinona. La ruta sintética suele comenzar con la preparación de intermedios clave, seguida de ciclización y modificaciones de grupos funcionales. Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad privada y no están fácilmente disponibles en la literatura pública .
Propiedades
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXUVYOOUMLUTQ-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025596 | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082744-20-4 | |
| Record name | PF-04447943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04447943 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04447943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
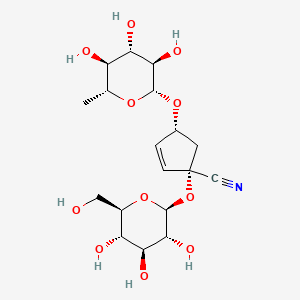
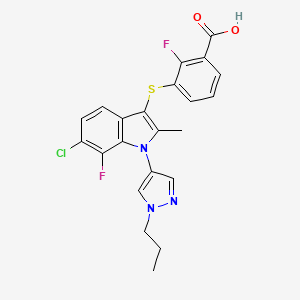

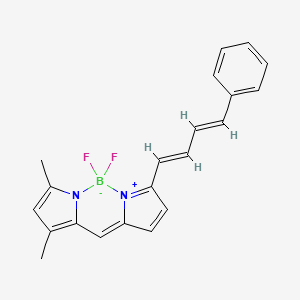

![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
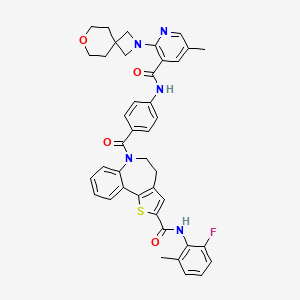
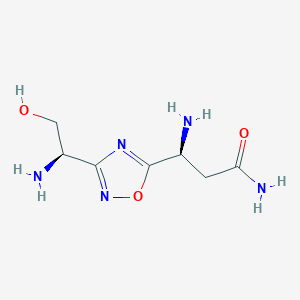

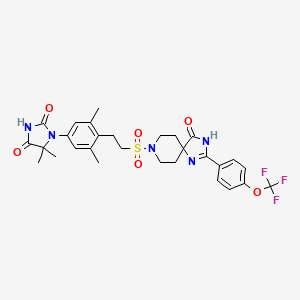
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)


